Cas no 1805688-56-5 (3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid)

3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid is a specialized synthetic intermediate featuring both bromopropyl and chloromethyl functional groups attached to a mandelic acid core. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its reactive sites, which allow for further functionalization through nucleophilic substitution or coupling reactions. The presence of both halogenated groups enhances its utility in constructing complex molecular architectures, such as chiral derivatives or bioactive compounds. Its structural versatility makes it suitable for applications in medicinal chemistry, where precise modification of pharmacophores is required. The compound is typically handled under controlled conditions due to its reactivity.
3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid structure
1805688-56-5 structure
商品名:3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid
CAS番号:1805688-56-5
MF:C12H14BrClO3
メガワット:321.594762325287
CID:4941639

3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid
    • インチ: 1S/C12H14BrClO3/c13-6-2-4-8-3-1-5-9(10(8)7-14)11(15)12(16)17/h1,3,5,11,15H,2,4,6-7H2,(H,16,17)
    • InChIKey: VZAGPWJJSOYZDJ-UHFFFAOYSA-N
    • ほほえんだ: BrCCCC1C=CC=C(C(C(=O)O)O)C=1CCl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 250
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 57.5

3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015025116-250mg
3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid
1805688-56-5 97%
250mg
499.20 USD 2021-06-18
Alichem
A015025116-500mg
3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid
1805688-56-5 97%
500mg
815.00 USD 2021-06-18
Alichem
A015025116-1g
3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid
1805688-56-5 97%
1g
1,445.30 USD 2021-06-18

3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid 関連文献

3-(3-Bromopropyl)-2-(chloromethyl)mandelic acidに関する追加情報

Introduction to 3-(3-Bromopropyl)-2-(chloromethyl)mandelic Acid (CAS No. 1805688-56-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid, identified by its unique Chemical Abstracts Service (CAS) number 1805688-56-5, represents a structurally intriguing compound with significant potential in the realms of chemical biology and medicinal chemistry. This compound, characterized by the presence of both a bromopropyl side chain and a chloromethyl functional group on a mandelic acid backbone, has garnered attention due to its versatile reactivity and potential applications in drug discovery and synthetic chemistry. The interplay between these functional moieties not only influences its physicochemical properties but also opens up diverse possibilities for its utilization in designing novel therapeutic agents.

The mandelic acid core, a well-known pharmacophore, is frequently employed in medicinal chemistry due to its ability to enhance oral bioavailability and improve binding affinity to biological targets. The introduction of a bromopropyl group at the C-3 position introduces a reactive handle that can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, allowing for further derivatization and structural diversification. Concurrently, the chloromethyl moiety at the C-2 position serves as a nucleophilic center, enabling reactions with nucleophiles like amines or thiols to form amides or thioamides, respectively. These dual reactivity centers make 3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid a valuable intermediate in constructing complex molecules.

In recent years, the demand for innovative building blocks in drug discovery has intensified, driven by the need for more potent and selective therapeutic agents. The structural features of 3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid align well with current trends in medicinal chemistry, particularly in the development of small-molecule modulators targeting protein-protein interactions (PPIs). PPIs are implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets. The compound’s ability to undergo selective functionalization at multiple sites allows chemists to tailor its properties for specific interactions with protein targets.

One of the most compelling aspects of 3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid is its potential application in the synthesis of protease inhibitors. Proteases play crucial roles in various biological pathways, and their dysregulation is often associated with disease progression. By leveraging the reactivity of the bromopropyl and chloromethyl groups, researchers can design molecules that either inhibit protease activity directly or modulate downstream signaling pathways affected by these enzymes. For instance, derivatives of this compound have been explored as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue degradation and remodeling processes.

Another area where 3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid shows promise is in the development of kinase inhibitors. Kinases are enzymes that phosphorylate other proteins, thereby regulating a wide array of cellular processes. Aberrant kinase activity is frequently observed in cancers, making them promising targets for therapeutic intervention. The compound’s structural framework allows for the introduction of modifications that can selectively bind to active kinase domains, thereby disrupting aberrant signaling networks. Recent studies have demonstrated the utility of related mandelic acid derivatives in targeting tyrosine kinases, suggesting that 3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid could similarly serve as a scaffold for developing novel kinase inhibitors.

The versatility of 3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid extends beyond enzyme inhibition; it also finds utility in material science and polymer chemistry. The presence of both electrophilic and nucleophilic centers allows for its incorporation into polymers or copolymers designed for specific applications. For example, polymers functionalized with this compound could exhibit enhanced biocompatibility or improved drug delivery properties when used in biomedical applications such as scaffolds for tissue engineering or carriers for targeted drug delivery.

Recent advancements in computational chemistry have further enhanced the utility of 3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid by enabling high-throughput virtual screening (HTVS) to identify potential lead compounds rapidly. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can predict how this compound interacts with various biological targets with high precision. This approach has accelerated the discovery process by allowing chemists to prioritize synthetic routes based on predicted binding affinities and selectivity profiles.

The synthesis of 3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid itself presents an interesting challenge due to the need to introduce both functional groups regioselectively onto the mandelic acid core. Traditional synthetic routes often involve multi-step sequences involving protection-deprotection strategies to ensure selectivity. However, recent methodologies have focused on one-pot reactions that minimize intermediate isolation steps while maintaining high yields and purity levels. These advances have made it more feasible to produce sufficient quantities of this compound for both research purposes and commercial applications.

The safety profile of 3-(3-Bromopropyl)-2-(chloromethyl)mandelic acid, while not extensively studied due to its relatively niche application focus thus far, follows general guidelines for handling organic intermediates used in chemical synthesis. Proper storage conditions—such as cool temperatures away from moisture—are recommended to preserve stability during long-term storage or repeated use over multiple reaction cycles.

In conclusion, 3-( 3 - Bromopropyl ) - 2 - ( chloromethyl ) mandelic acid ( CAS No . 1805688-56-5 ) stands as a multifaceted compound with broad applicability across chemical biology , medicinal chemistry , material science , and polymer chemistry . Its unique structural features , coupled with recent advancements in synthetic methodologies , make it an invaluable tool for researchers seeking innovative solutions for drug discovery , biomaterial design , or industrial applications . As our understanding deepens regarding its reactivity patterns , further exploration into novel derivatives will undoubtedly expand its utility even further .

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